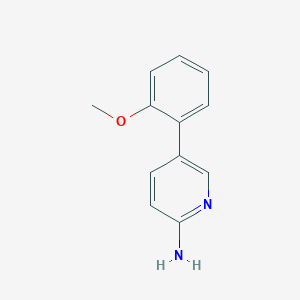
5-(2-Methoxyphenyl)pyridin-2-amine; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)pyridin-2-amine; 95% (5-MPA) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 211.3 g/mol. 5-MPA is a derivative of pyridin-2-amine, an aromatic heterocyclic compound that has been widely studied for its medicinal properties. 5-MPA has been used in various biochemical and physiological experiments, as well as in the synthesis of other compounds.
Scientific Research Applications
5-(2-Methoxyphenyl)pyridin-2-amine; 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO), which plays an important role in the metabolism of neurotransmitters. 5-(2-Methoxyphenyl)pyridin-2-amine; 95% has also been used as a reagent for the synthesis of other compounds, such as 5-methoxy-2-methylpyridine. In addition, 5-(2-Methoxyphenyl)pyridin-2-amine; 95% has been used in the synthesis of the antifungal drug itraconazole.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)pyridin-2-amine; 95% is not fully understood. However, it is believed to act as an inhibitor of MAO. This means that it blocks the enzyme from breaking down neurotransmitters, resulting in increased levels of these chemicals in the brain. This can lead to changes in behavior and other physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxyphenyl)pyridin-2-amine; 95% are not well understood. However, it is known to have an effect on the metabolism of neurotransmitters. In particular, it has been shown to increase the levels of serotonin and dopamine in the brain. This can lead to changes in mood, behavior, and other physiological functions.
Advantages and Limitations for Lab Experiments
5-(2-Methoxyphenyl)pyridin-2-amine; 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound, meaning that it can be stored for long periods of time without degrading. The main limitation of 5-(2-Methoxyphenyl)pyridin-2-amine; 95% is that its mechanism of action is not fully understood. This can lead to unpredictable results in experiments.
Future Directions
There are several potential future directions for 5-(2-Methoxyphenyl)pyridin-2-amine; 95%. One area of research is to further investigate its mechanism of action and determine its effects on other neurotransmitters. Another area of research is to explore the potential therapeutic applications of 5-(2-Methoxyphenyl)pyridin-2-amine; 95%, such as the treatment of depression and anxiety. Additionally, further studies could be conducted to explore the potential toxicity of 5-(2-Methoxyphenyl)pyridin-2-amine; 95%. Finally, research should be conducted to investigate the potential use of 5-(2-Methoxyphenyl)pyridin-2-amine; 95% in drug delivery systems.
Synthesis Methods
5-(2-Methoxyphenyl)pyridin-2-amine; 95% can be synthesized through a variety of methods. One method is the alkylation of pyridine with 2-methoxybenzyl bromide. This reaction is typically performed in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is isolated by filtration. Another method is the condensation of 2-methoxybenzaldehyde and pyridine in the presence of an acid catalyst. This reaction is typically performed in ethanol, and the product is isolated by precipitation.
properties
IUPAC Name |
5-(2-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCKSAJBIUHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)




![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
